Cas no 5461-03-0 (8-amino-3,9-dihydro-1H-Purine-2,6-dione)

8-amino-3,9-dihydro-1H-Purine-2,6-dione structure
5461-03-0 structure
Product name:8-amino-3,9-dihydro-1H-Purine-2,6-dione
CAS No:5461-03-0
MF:C5H5N5O2
MW:167.1255
MDL:MFCD11557090
CID:372579
PubChem ID:95210

8-amino-3,9-dihydro-1H-Purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 8-amino-3,9-dihydro-1H-Purine-2,6-dione
    • 1H-Purine-2,6-dione,8-amino-3,9-dihydro-
    • 8-Amino-1H-purine-2,6(3H,7H)-dione
    • 8-amino-3,7-dihydropurine-2,6-dione
    • 8-aminoxanthine
    • 1H-purine-2,6-dione, 8-amino-3,7-dihydro-
    • 8-Amino-3,7-dihydro-1H-purine-2,6-dione
    • SCHEMBL22514895
    • MFCD11557090
    • SY076140
    • 5461-03-0
    • 8-amino-2,6-dihydroxy-purine
    • E85729
    • NSC23588
    • AS-83015
    • AKOS006317844
    • CS-0453507
    • DTXSID10203040
    • SCHEMBL447389
    • A857491
    • 8-amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • MDL: MFCD11557090
    • Inchi: InChI=1S/C5H5N5O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H5,6,7,8,9,10,11,12)
    • InChI Key: MWAMGTOITZRWMI-UHFFFAOYSA-N
    • SMILES: C12=C(NC(=N)N1)N=C(N=C2O)O

Computed Properties

  • Exact Mass: 167.04445
  • Monoisotopic Mass: 167.044
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _1.1
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • Density: 1.756
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.718
  • PSA: 112.9

8-amino-3,9-dihydro-1H-Purine-2,6-dione PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A449040690-1g
8-Amino-1H-purine-2,6(3H,7H)-dione
5461-03-0 95%
1g
$728.28 2023-09-01
Chemenu
CM138514-1g
8-amino-3,7-dihydro-1H-purine-2,6-dione
5461-03-0 95%
1g
$*** 2023-05-30
eNovation Chemicals LLC
Y1187763-0.25g
8-Amino-1H-purine-2,6(3H,7H)-dione
5461-03-0 >95%
0.25g
$430 2024-07-20
1PlusChem
1P00DNG8-250mg
8-aminoxanthine
5461-03-0 >95%
250mg
$580.00 2023-12-16
A2B Chem LLC
AG36120-1g
8-aminoxanthine
5461-03-0 >95%
1g
$1523.00 2024-04-19
Aaron
AR00DNOK-100mg
8-aminoxanthine
5461-03-0
100mg
$466.00 2023-12-14
eNovation Chemicals LLC
Y1187763-0.1g
8-Amino-1H-purine-2,6(3H,7H)-dione
5461-03-0 >95%
0.1g
$355 2025-02-26
eNovation Chemicals LLC
Y1187763-1g
8-Amino-1H-purine-2,6(3H,7H)-dione
5461-03-0 >95%
1g
$965 2025-02-26
Ambeed
A655742-1g
8-Amino-1H-purine-2,6(3H,7H)-dione
5461-03-0 95+%
1g
$700.00 2021-07-07
eNovation Chemicals LLC
Y1187763-1g
8-Amino-1H-purine-2,6(3H,7H)-dione
5461-03-0 >95%
1g
$965 2024-07-20

8-amino-3,9-dihydro-1H-Purine-2,6-dione Related Literature

Additional information on 8-amino-3,9-dihydro-1H-Purine-2,6-dione

8-Amino-3,9-Dihydro-1H-Purine-2,6-dione: A Comprehensive Overview

Purine derivatives have long been of significant interest in the field of biochemistry and pharmacology due to their diverse biological activities. Among these, 8-amino-3,9-dihydro-1H-purine-2,6-dione stands out as a notable compound with potential applications in drug development and medical research. This article delves into the structure, synthesis, biological properties, and recent advancements associated with this compound.

The CAS Number 5461-03-0 corresponds to 8-amino-3,9-dihydro-1H-purine-2,6-dione, a purine analog that has garnered attention for its unique chemical structure and bioactivity. Purines are nitrogen-containing heterocycles that form the structural basis of important biomolecules such as adenosine triphosphate (ATP) and guanosine monophosphate (GMP). The presence of an amino group at position 8 and the dihydro structure at positions 3 and 9 introduces distinct chemical properties to this compound, making it a subject of interest for researchers in medicinal chemistry.

8-amino-3,9-dihydro-1H-purine-2,6-dione has been studied for its potential as a lead compound in the development of nucleoside analogs, which are widely used in antiviral and anticancer therapies. The compound's structure allows for various modifications, enabling researchers to explore its pharmacokinetics, toxicity, and efficacy in preclinical models. Recent studies have focused on optimizing its solubility and bioavailability, which are critical factors for drug development.

One of the key areas of research involving 8-amino-3,9-dihydro-1H-purine-2,6-dione is its anti-inflammatory properties. Inflammation is a complex biological process that underlies numerous diseases, including arthritis, cardiovascular disorders, and neurodegenerative diseases. Preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory activity by modulating key pathways such as the COX-2 enzyme and NF-κB signaling. These findings suggest its potential as a novel therapeutic agent for inflammatory diseases.

Another promising area of research is the exploration of 8-amino-3,9-dihydro-1H-purine-2,6-dione in cancer therapy. Cancer cells often exhibit dysregulated nucleotide metabolism, making purine analogs attractive candidates for targeted therapies. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast, liver, and colorectal cancers. The mechanisms underlying its anticancer activity include the inhibition of DNA synthesis and the modulation of cellular signaling pathways.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 8-amino-3,9-dihydro-1H-purine-2,6-dione and its derivatives. The development of novel synthetic routes has improved the yield and purity of the compound, facilitating further research into its pharmacological properties. Additionally, computational methods such as molecular docking have been employed to study the binding interactions of this compound with target proteins, providing valuable insights into its mode of action.

8-amino-3,9-dihydro-1H-purine-2,6-dione also holds promise in the field of immunology. Immunomodulatory agents are critical for treating immune-related disorders such as autoimmune diseases and allergies. Research has indicated that this compound can regulate immune cell function by interacting with key receptors and signaling molecules. These findings highlight its potential as a therapeutic agent for conditions characterized by dysregulated immune responses.

In conclusion, 8-amino-3,9-dihydro-1H-purine-2,6-dione (CAS Number 5461-03-0) is a versatile compound with wide-ranging biological activities. Its anti-inflammatory, anticancer, and immunomodulatory properties make it a valuable tool in biomedical research and drug development. Ongoing studies aim to further elucidate its mechanisms of action and optimize its pharmacokinetic profile, paving the way for its potential use as a novel therapeutic agent.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5461-03-0)8-amino-3,9-dihydro-1H-Purine-2,6-dione
Purity:99%
Quantity:1g
Price ($):1044.0